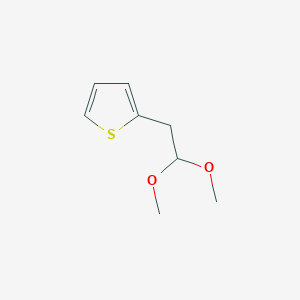
1-Methylmercapto-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylmercapto-2,4-dinitrobenzene is an organic compound with the molecular formula C7H6N2O4S It is a derivative of dinitrobenzene, where a methylmercapto group (-SCH3) is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylmercapto-2,4-dinitrobenzene can be synthesized through a nitration reaction of methylmercaptobenzene. The nitration process involves the introduction of nitro groups (-NO2) into the benzene ring. The reaction typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in a continuous-flow reactor to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving higher efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylmercapto-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The methylmercapto group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Methylmercapto-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methylmercapto-2,4-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methylmercapto group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison
1-Methylmercapto-2,4-dinitrobenzene is unique due to the presence of the methylmercapto group, which imparts distinct chemical properties compared to other dinitrobenzene isomers
Propriétés
Numéro CAS |
2363-23-7 |
|---|---|
Formule moléculaire |
C7H6N2O4S |
Poids moléculaire |
214.20 g/mol |
Nom IUPAC |
1-methylsulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H6N2O4S/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
Clé InChI |
CQLUVMHXDVLHSK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
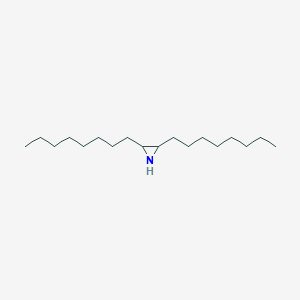
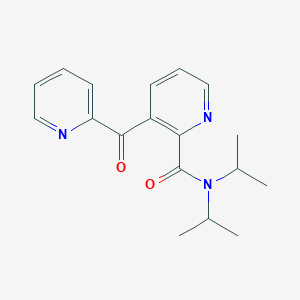

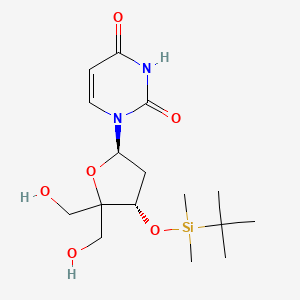
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)

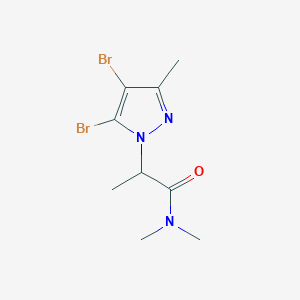
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
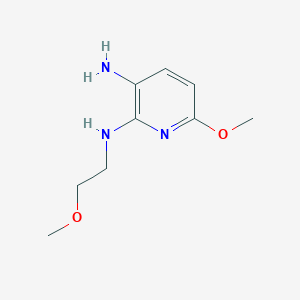
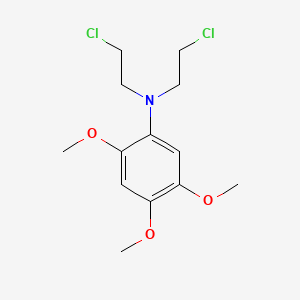
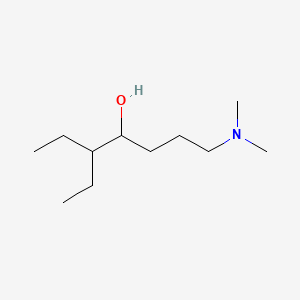
![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)
